N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide” is a derivative of sulfadimethoxine . It has been characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of this compound has been characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .Chemical Reactions Analysis
This compound has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy .科学研究应用
Anti-Inflammatory Potential
The compound has been studied for its anti-inflammatory potential . It has been found to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This suggests that the compound could be used in the treatment of conditions involving inflammation.
Inhibition of Nitric Oxide
The compound has been found to inhibit nitric oxide from lipopolysaccharide-induced J774.2 macrophages . This indicates its potential use in conditions where nitric oxide plays a detrimental role.
Non-Toxicity
The compound did not show toxicity towards normal fibroblast cells . This is an important factor in considering its potential use in therapeutic applications.
Immunomodulatory Effect
The compound has been found to have an immunomodulatory effect against generalized inflammatory response . This suggests its potential use in conditions involving immune response dysregulation.
Regulation of Inflammatory Markers
The compound has been found to downregulate the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalized inflammation . This indicates its potential use in conditions involving elevated inflammatory markers.
Upregulation of Anti-Inflammatory Cytokine
The compound has been found to upregulate the expression of anti-inflammatory cytokine IL-10 . This suggests its potential use in conditions where upregulation of anti-inflammatory cytokines is beneficial.
作用机制
Target of Action
The primary target of this compound is the Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a crucial protein in the necroptosis pathway, a form of programmed cell death. The activation of MLKL leads to the formation of necroptotic pores, causing cell swelling and eventual rupture .
Mode of Action
The compound acts as an inhibitor of MLKL . It covalently modifies a specific cysteine residue (Cys88) in the human MLKL, thereby blocking its adaptor function . This modification prevents the formation of necroptotic pores, inhibiting the necroptosis pathway .
Biochemical Pathways
The compound primarily affects the necroptosis pathway . By inhibiting MLKL, it prevents the formation of necroptotic pores. This action disrupts the downstream effects of the necroptosis pathway, including cell swelling and rupture .
Result of Action
The inhibition of MLKL by this compound leads to a significant reduction in necroptotic cell death . This can have profound effects at the molecular and cellular levels, potentially influencing the progression of diseases where necroptosis plays a role .
安全和危害
The compound did not show toxicity towards normal fibroblast cells. Observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
属性
IUPAC Name |
N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-26-18-19-12-11-16(21-18)22-27(24,25)15-9-7-14(8-10-15)20-17(23)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H,20,23)(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUUELSMOYWSPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。